Cyclamin Acts as a Potent Chemosensitizer, Synergistically Enhancing Cytotoxicity of Chemotherapeutics in Liver Cancer
In a direct comparison against other triterpenoid saponins, cyclamin uniquely demonstrated potent chemosensitizing activity, synergistically enhancing the growth inhibitory effects of multiple chemotherapeutic agents in human liver cancer cells (Bel-7402) while sparing non-neoplastic hepatocytes (HL-7702) [1]. Cyclamin increased the growth inhibition of 5-fluorouracil from 41.3% to 64.5%, cisplatin from 57.1% to 79.6%, and epirubicin from 62.6% to 74.9% [1].
| Evidence Dimension | Enhancement of Chemotherapeutic Growth Inhibition |
|---|---|
| Target Compound Data | Cyclamin increased growth inhibition of 5-fluorouracil from 41.3±1.1% to 64.5±2.3%, cisplatin from 57.1±1.5% to 79.6±2.7%, and epirubicin from 62.6±1.2% to 74.9±1.8% |
| Comparator Or Baseline | Other triterpenoid saponins in the same diverse set (unspecified comparators) were evaluated but only cyclamin was identified as a potent chemosensitizer; baseline is the chemotherapeutic agent alone |
| Quantified Difference | Cyclamin enhanced 5-fluorouracil growth inhibition by approximately 23.2 percentage points (1.56-fold increase), cisplatin by 22.5 percentage points (1.39-fold increase), and epirubicin by 12.3 percentage points (1.20-fold increase) |
| Conditions | In vitro; human liver cancer cell line Bel-7402; non-neoplastic hepatocyte line HL-7702 as control |
Why This Matters
This selectivity profile suggests cyclamin can augment the efficacy of standard-of-care chemotherapies in liver cancer while mitigating off-target toxicity, a feature not observed in the other saponins tested.
- [1] Li Q, et al. Cyclamin, a natural 13,28-epoxy triterpenoid saponin, synergistically enhances the cytotoxicity of chemotherapeutic drugs in human liver cancer cells but not non-neoplastic liver cells. Planta Med. 2014;80(5):409-414. View Source
